Fenoldopam
Overview
Description
Fenoldopam is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the management of severe hypertension and hypertensive emergencies. This compound is known for its rapid onset and short duration of action, making it suitable for intravenous administration in acute settings .
Mechanism of Action
Target of Action
Fenoldopam primarily targets Dopamine D1 receptors and Dopamine D5 receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the dopaminergic system of the brain. The dopaminergic system is involved in several neurological functions such as reward, motivation, cognition, and voluntary action .
Mode of Action
This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . This compound is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Biochemical Pathways
This compound’s action on D1-like dopamine receptors leads to arteriolar vasodilation , which results in a decrease in blood pressure . It also promotes sodium excretion via specific dopamine receptors along the nephron . In non-clinical studies, this compound had no agonist effect on presynaptic D2-like dopamine receptors, or α or β-adrenoceptors, nor did it affect angiotensin-converting enzyme activity . This compound may increase norepinephrine plasma concentration .
Pharmacokinetics
This compound is metabolized in the liver, and its elimination half-life is approximately 5 minutes . It is excreted mainly as inactive metabolites in the urine (90%) and in the feces (10%) .
Biochemical Analysis
Biochemical Properties
Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. This compound also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .
Cellular Effects
This compound influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, this compound increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, this compound may affect cell signaling pathways related to blood pressure regulation and renal function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. This compound’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. This compound is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure without significant degradation .
Dosage Effects in Animal Models
In animal models, this compound’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that this compound’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .
Transport and Distribution
This compound is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. This compound’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .
Subcellular Localization
This compound’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. This compound does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenoldopam involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The synthesis begins with the formation of the benzazepine core through a cyclization reaction.
Introduction of the Chlorine Atom: A chlorination step is performed to introduce the chlorine atom at the desired position on the benzazepine ring.
Hydroxylation: Hydroxyl groups are introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or other oxidizing agents.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fenoldopam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups or the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced benzazepine derivatives.
Substitution Products: Various substituted benzazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, fenoldopam is used as a model compound to study the behavior of dopamine receptor agonists. Its synthesis and reactions provide insights into the chemistry of benzazepine derivatives.
Biology
This compound is used in biological research to study dopamine receptor function and signaling pathways. It serves as a tool to investigate the physiological and pharmacological roles of dopamine receptors.
Medicine
In medicine, this compound is primarily used as an antihypertensive agent. It is administered intravenously to manage severe hypertension and hypertensive emergencies. Its rapid onset and short duration of action make it ideal for acute settings .
Industry
In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its unique properties as a selective dopamine D1 receptor agonist provide a basis for designing novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A natural neurotransmitter that also acts on dopamine receptors but has broader effects on both D1 and D2 receptors.
Dobutamine: A synthetic catecholamine that primarily acts on beta-adrenergic receptors but has some activity on dopamine receptors.
Isoproterenol: A synthetic catecholamine that acts on beta-adrenergic receptors with minimal activity on dopamine receptors.
Uniqueness of Fenoldopam
This compound is unique in its selective action on dopamine D1 receptors without significant activity on D2 receptors or adrenergic receptors. This selectivity allows it to provide vasodilatory effects without the broader systemic effects seen with other compounds like dopamine or dobutamine. Additionally, this compound’s rapid onset and short duration of action make it particularly useful in acute hypertensive settings .
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
Record name | Fenoldopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
Record name | Fenoldopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67227-56-9, 67227-57-0 | |
Record name | Fenoldopam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoldopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENOLDOPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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